molecular formula C15H14N2O3 B13877850 3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid

3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid

Cat. No.: B13877850
M. Wt: 270.28 g/mol
InChI Key: MPQSISPRVFNNSB-UHFFFAOYSA-N
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Description

3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation of 3-phenylpropanoic acid with pyridine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylpropanoylamino group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-(3-Phenylpropanoylamino)pyridine-4-carboxylic acid is unique due to the presence of the phenylpropanoylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

3-(3-phenylpropanoylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C15H14N2O3/c18-14(7-6-11-4-2-1-3-5-11)17-13-10-16-9-8-12(13)15(19)20/h1-5,8-10H,6-7H2,(H,17,18)(H,19,20)

InChI Key

MPQSISPRVFNNSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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